(2-(Benzyloxy)-3-chlorophenyl)boronic acid
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Description
(2-(Benzyloxy)-3-chlorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
In the SM cross-coupling reaction, the boronic acid or its ester acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid or its ester, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound’s role in the sm cross-coupling reaction suggests it may be involved in pathways where carbon-carbon bond formation is crucial .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Their rate of hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The primary result of the action of 2-Benzyloxy-3-chlorophenylboronic Acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Benzyloxy-3-chlorophenylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the overall reaction conditions .
Biochemical Analysis
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFNKULHBAPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681542 |
Source
|
Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-57-6 |
Source
|
Record name | B-[3-Chloro-2-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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